molecular formula C17H13F3N2O2 B2736383 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-26-7

3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2736383
CAS No.: 317822-26-7
M. Wt: 334.298
InChI Key: NMYZFWHZPORDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxalinone core substituted with a methyl group at position 3 and a 3-(trifluoromethyl)benzoyl moiety at position 2. The quinoxalinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in neurological and metabolic pathways . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical development .

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-10-15(23)21-13-7-2-3-8-14(13)22(10)16(24)11-5-4-6-12(9-11)17(18,19)20/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYZFWHZPORDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the quinoxalinone core is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Radical-Mediated Arylation

The compound’s quinoxalinone core may undergo C–H activation under metal-free conditions, as demonstrated in related quinoxalinones. For example:

  • TBPB (tert-butyl perbenzoate) and I₂ catalyst enable direct arylation at the 3-position via radical processes .

  • Conditions : TBPB (5 equivalents), TBHP (tert-butyl hydroperoxide), DCE (1,2-dichloroethane), 100°C.

  • Yield : Up to 95% for analogous derivatives .

Table 1: Radical-Mediated Arylation

Reagent/ConditionYieldReference
TBPB, I₂, TBHP, DCE (100°C)32–95%

Oxidation Reactions

Quinoxalinones are susceptible to oxidative transformations . For example:

  • Oxidation of dihydroquinoxalinones to quinoxalines using oxidants like TBHP.

  • Plausible applications : Potential oxidation of the 3,4-dihydro moiety in the target compound to a fully aromatic quinoxaline structure, though direct evidence is lacking for this derivative.

Nitration Reactions

Nitration of quinoxaline derivatives typically occurs at electron-rich positions , influenced by substituents. For this compound:

  • The trifluoromethyl group (electron-withdrawing) likely directs nitration to the meta position relative to the benzoyl group.

  • Conditions : Nitric acid in sulfuric acid or acetic acid, with yields varying based on directing effects .

Reduction Reactions

The compound’s ketone group (benzoyl moiety) may undergo reduction:

  • Reduction to secondary alcohols using reagents like LiAlH₄ or catalytic hydrogenation.

  • Potential applications : Modification of the trifluoromethylbenzoyl group for altered pharmacokinetics or bioactivity.

Amidation and Cyclization

The quinoxalinone core can participate in amidation reactions , as seen in related systems:

  • Reaction with amines (e.g., cyclohexylamine) to form amides, potentially leading to cyclized derivatives .

  • Conditions : Ultrasound bath, room temperature, or Cp₂ZrCl₂ catalysts .

Table 2: Amidation Conditions

ReagentConditionsReference
CyclohexylamineUltrasound, rt

Biological Activity-Driven Modifications

While not directly studied for this compound, quinoxaline derivatives are known for antimicrobial and antitumor activity . Potential modifications include:

  • Substitution of the trifluoromethyl group with bioisosteric moieties to enhance potency.

  • Derivatization of the benzoyl group (e.g., hydrolysis to carboxylic acids) for improved solubility or target binding.

Structural Influences on Reactivity

The trifluoromethyl group significantly impacts reactivity:

  • Electron-withdrawing effects stabilize carbonyl groups, potentially slowing nucleophilic attacks.

  • Steric hindrance may limit substitutions at adjacent positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that quinoxalinone derivatives exhibit promising anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds. Studies have shown that derivatives similar to 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against human breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

Neuropharmacological Applications
The compound's structural features make it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds containing the quinoxalinone moiety can act as dual inhibitors of acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's pathology. A recent study synthesized hybrid compounds based on this structure and evaluated their ability to cross the blood-brain barrier, showing promise for future therapeutic applications in neurodegeneration .

Antimicrobial Studies

Antibacterial Properties
The antimicrobial activity of quinoxalinones has been extensively studied. Compounds similar to this compound have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in developing new antibacterial agents.

Antifungal Activity
In addition to antibacterial properties, some derivatives have also shown antifungal activity against strains like Candida albicans and Penicillium chrysogenum. The trifluoromethyl group is believed to enhance the compound's interaction with fungal cell membranes, leading to increased efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of quinoxalinone derivatives is crucial for optimizing their biological activities. Researchers have conducted extensive SAR studies to identify how modifications in the molecular structure affect potency and selectivity against various targets. For example, variations in substituents on the benzoyl moiety have been linked to enhanced biological activity and reduced toxicity profiles .

Data Tables

Below is a summary table highlighting key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in breast cancer cells
NeuropharmacologyDual inhibition of acetylcholinesterase and MAO
Antibacterial ActivityEffective against Mycobacterium smegmatis
Antifungal ActivityActive against Candida albicans
Structure-Activity RelationshipModifications improve potency and selectivity

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the anticancer effects of a series of quinoxalinone derivatives on human breast cancer cell lines. The results showed that compounds with trifluoromethyl substitutions had significantly higher cytotoxicity compared to their non-substituted counterparts, indicating the importance of this functional group in enhancing biological activity .

Case Study 2: Neuroprotective Potential
A recent investigation into neuroprotective agents highlighted the synthesis of novel compounds based on the quinoxalinone framework. These compounds were tested for their ability to inhibit key enzymes involved in Alzheimer's disease progression. The most promising candidate demonstrated high efficacy in vitro and favorable pharmacokinetic properties, suggesting its potential for further development as an Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoxalinone core can form hydrogen bonds and other interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Similar Quinoxalinone Derivatives

The structural and functional properties of quinoxalinone derivatives are heavily influenced by substituents on the core scaffold. Below is a detailed comparison of the target compound with its analogs:

Substituent Analysis and Molecular Properties

Compound Name R<sup>4</sup> (Benzoyl Substituent) R<sup>1</sup>/R<sup>3</sup> Molecular Weight (g/mol) Key Properties
3-Methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone 3-CF3 3-CH3 ~377.3* High lipophilicity, metabolic stability
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone H (unsubstituted benzoyl) 1-(3-Fluorobenzyl), 3-CH3 392.4 Moderate solubility, halogen-enhanced binding
4-(3,4-Dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 3,4-Cl2 3-CH3 335.2 Electron-withdrawing Cl groups, higher reactivity
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 2,6-F2 1-(2,6-Cl2-benzyl), 3-CH3 461.2 Enhanced steric hindrance, potential for selective targeting
7-Fluoro-3,3-dimethyl-4-(isoquinolin-5-yloxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone Isoquinolinyloxyacetyl 7-F, 3,3-(CH3)2 423.4 Fluorine improves bioavailability; bulky substituent limits membrane permeability

*Calculated based on molecular formula C18H13F3N2O2.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling 3-(trifluoromethyl)benzoyl chloride with a pre-synthesized 3-methyl-3,4-dihydro-2(1H)-quinoxalinone scaffold. Key steps include:
  • Reduction : Use LiAlH₄ in THF to reduce intermediates (e.g., ketones to alcohols) .
  • Cyclization : Acidic or thermal conditions to form the quinoxalinone ring.
  • Optimization : Reaction temperature (rt vs. reflux) and solvent polarity (DMF vs. CHCl₃) critically affect regioselectivity and yield. For example, PdCl₂(PPh₃)₂ catalysts in DMF improve cross-coupling efficiency for aryl groups .
  • Yield Improvement : Column chromatography (silica gel, hexane/EtOAc gradients) is standard for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare experimental values (e.g., 223–225°C for analogous quinoxalinones) with literature data to assess purity .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify substituent effects (e.g., trifluoromethyl groups cause distinct splitting patterns).
  • IR Spectroscopy : Confirm carbonyl (C=O) and NH stretches (1600–1700 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N deviations <0.4% indicate high purity) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, THF) .
  • PPE : Gloves and lab coats to prevent skin contact (H313/H333 warnings) .
  • Waste Disposal : Quench reactive intermediates (e.g., LiAlH₄ with ethyl acetate) before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this quinoxalinone derivative?

  • Methodological Answer :
  • DFT/B3LYP Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing trifluoromethyl groups lower LUMO energy, enhancing electrophilicity .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO vs. chloroform) .
  • Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to identify cell-type-specific effects.
  • Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
  • Crystallography : Resolve stereochemistry (e.g., using X-ray diffraction) to confirm active conformers .

Q. How can researchers design experiments to study the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst Selection : Use chiral auxiliaries (e.g., (S)-(+)-4-Phenyl-2-oxazolidinone) or asymmetric hydrogenation catalysts .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
  • Crystallization Control : Optimize solvent mixtures (e.g., ethanol/water) to avoid racemization during recrystallization .

Data Gaps and Research Recommendations

  • Lack of Thermodynamic Data : Melting/boiling points and solubility parameters for this specific derivative are not reported in the evidence. Experimental determination via DSC and Hansen solubility parameters is advised.
  • Biological Activity : No in vivo data exists in the provided sources. Collaborative studies with pharmacology labs are recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.